(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one
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Overview
Description
(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one is a complex organic compound with a unique structure that includes an epoxy group and a furoxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the opening of the epoxy ring and the formation of different alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one include:
- (3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide
- β-L-Altropyranose, 2-(acetylamino)-1,6-anhydro-2-deoxy-5-C-(hydroxymethyl)-3,4-O-(1-methylethylidene)
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes an epoxy group and a furoxepin ring system. This structure imparts unique chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C9H12O4 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
(1R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one |
InChI |
InChI=1S/C9H12O4/c1-8-4-6-9(13-8,2-3-11-8)5-7(10)12-6/h6H,2-5H2,1H3/t6?,8-,9+/m0/s1 |
InChI Key |
QIUBALCNECIHCV-TWSLBNPLSA-N |
Isomeric SMILES |
C[C@@]12CC3[C@@](O1)(CCO2)CC(=O)O3 |
Canonical SMILES |
CC12CC3C(O1)(CCO2)CC(=O)O3 |
Origin of Product |
United States |
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